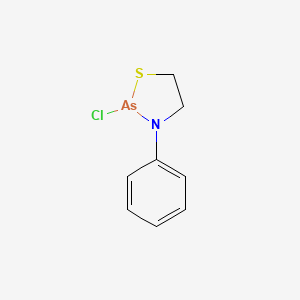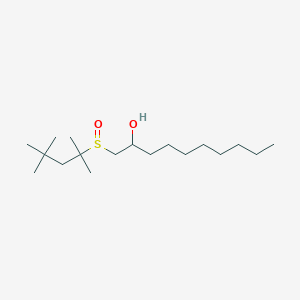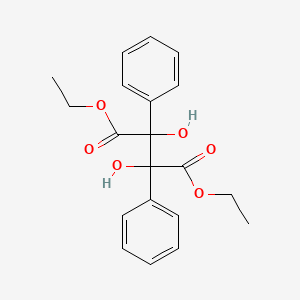
Butanedioic acid, 2,3-dihydroxy-2,3-diphenyl-, diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanedioic acid, 2,3-dihydroxy-2,3-diphenyl-, diethyl ester is a chemical compound with the molecular formula C18H20O6 It is a diethyl ester derivative of butanedioic acid, featuring two hydroxy groups and two phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, 2,3-dihydroxy-2,3-diphenyl-, diethyl ester typically involves the esterification of butanedioic acid derivatives. One common method is the reaction of butanedioic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
Butanedioic acid, 2,3-dihydroxy-2,3-diphenyl-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for aromatic substitution.
Major Products Formed
Oxidation: Formation of diketones or quinones.
Reduction: Formation of diols or alcohols.
Substitution: Formation of brominated or nitrated aromatic compounds.
科学的研究の応用
Butanedioic acid, 2,3-dihydroxy-2,3-diphenyl-, diethyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of butanedioic acid, 2,3-dihydroxy-2,3-diphenyl-, diethyl ester involves its interaction with specific molecular targets. The hydroxy and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways. The phenyl groups may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Butanedioic acid, 2,3-dihydroxy-, dimethyl ester: A similar ester derivative with methyl groups instead of ethyl groups.
Butanedioic acid, 2,3-dihydroxy-, diethyl ester: Lacks the phenyl groups present in the target compound.
Tartaric acid derivatives: Compounds with similar hydroxy and ester functionalities.
Uniqueness
Butanedioic acid, 2,3-dihydroxy-2,3-diphenyl-, diethyl ester is unique due to the presence of both hydroxy and phenyl groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
64256-90-2 |
|---|---|
分子式 |
C20H22O6 |
分子量 |
358.4 g/mol |
IUPAC名 |
diethyl 2,3-dihydroxy-2,3-diphenylbutanedioate |
InChI |
InChI=1S/C20H22O6/c1-3-25-17(21)19(23,15-11-7-5-8-12-15)20(24,18(22)26-4-2)16-13-9-6-10-14-16/h5-14,23-24H,3-4H2,1-2H3 |
InChIキー |
DZFFJXRJCQTVIY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C1=CC=CC=C1)(C(C2=CC=CC=C2)(C(=O)OCC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



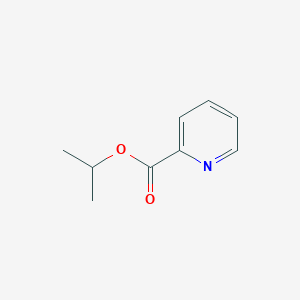
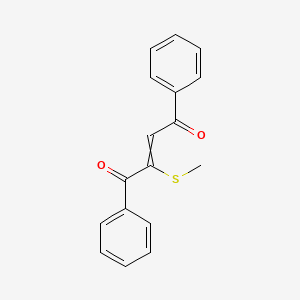
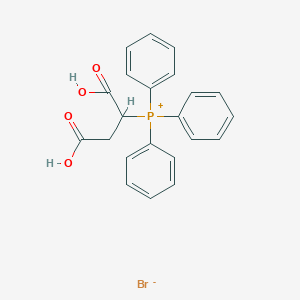
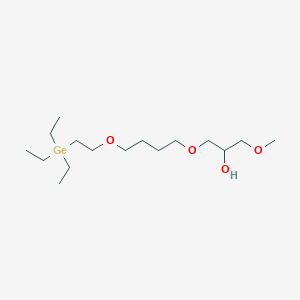
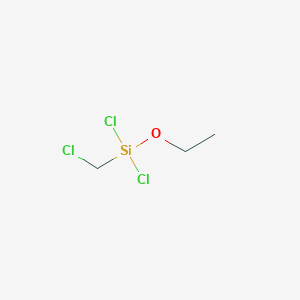
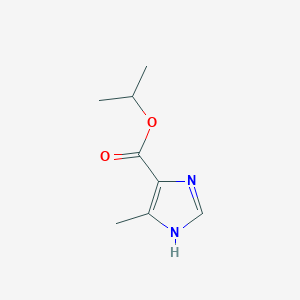

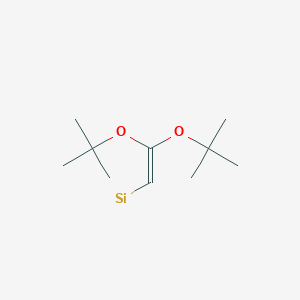
![4-[2-(2-Nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14491171.png)
![Benzothiazolium, 3-ethyl-2-[2-[(3-ethyl-5-methoxy-2(3H)-benzoselenazolylidene)methyl]-1-butenyl]-6-methyl-, iodide](/img/structure/B14491179.png)
![8-(3-Hydroxyphenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B14491181.png)
